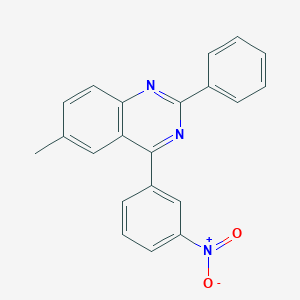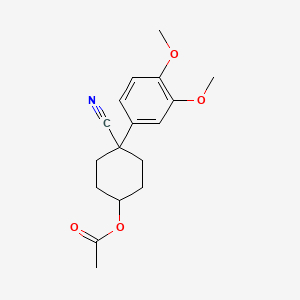![molecular formula C19H24N4O2 B5664838 N-cyclopentyl-2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B5664838.png)
N-cyclopentyl-2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the imidazo[4,5-c]pyridine class, which is notable for its biological and chemical significance. The imidazo[4,5-c]pyridine framework is commonly found in compounds with diverse biological activities and has been the subject of extensive research.
Synthesis Analysis
The synthesis of related imidazo[1,2-a]pyridine derivatives involves multiple steps, including bromination, condensation, and Suzuki coupling reactions. Key intermediates are often obtained through specific reactions, such as the reaction of phenacyl bromide with 2-amino-5-bromopyridines or amidoxime formation and hydrogenation processes (Ismail et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed through spectroscopic methods such as FT-IR, NMR, and MS. Crystallographic studies, including single crystal X-ray diffraction, are used to determine the precise arrangement of atoms. DFT (Density Functional Theory) calculations are often employed to analyze and predict the molecular structure and properties (Qin et al., 2019).
Chemical Reactions and Properties
Imidazo[4,5-c]pyridine derivatives exhibit a range of chemical reactions, with some compounds displaying strong DNA binding affinity and significant antiprotozoal activity. The reactivity is influenced by the specific substituents and structural features of the compound (Ismail et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are often characterized using various analytical techniques. X-ray crystallography provides insights into the solid-state structure, which can be correlated with the compound's physical properties.
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and electronic structure are explored through experimental and theoretical studies. The electronic properties, including molecular electrostatic potential and frontier molecular orbitals, are analyzed using computational methods like DFT to understand the compound's behavior in chemical reactions (Zhu et al., 2015).
特性
IUPAC Name |
N-cyclopentyl-2-(3-methoxyphenyl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-15-8-4-5-13(11-15)18-21-16-9-10-23(12-17(16)22-18)19(24)20-14-6-2-3-7-14/h4-5,8,11,14H,2-3,6-7,9-10,12H2,1H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYYCFVOMOFLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(N2)CN(CC3)C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5664756.png)
![3-cyclopropyl-1-isopropyl-5-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1H-1,2,4-triazole](/img/structure/B5664761.png)


![4-{3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B5664781.png)
![1-(2,3-dimethylphenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5664783.png)
![N-[2-(1,3-thiazol-2-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5664799.png)
![N-[rel-(3R,4S)-4-isopropyl-1-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinyl]cyclobutanecarboxamide hydrochloride](/img/structure/B5664803.png)


![1-[(4-fluorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5664821.png)
![2-methoxy-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5664830.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5664844.png)
